molecular formula C20H30Cl3N3O B6310324 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride CAS No. 931098-92-9

9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride

Cat. No.: B6310324
CAS No.: 931098-92-9
M. Wt: 434.8 g/mol
InChI Key: QINKDORAGBPFFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride involves several steps, starting from quinidine. The key steps include:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis.

    Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as an antiarrhythmic agent.

    Industry: It is used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINKDORAGBPFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931098-92-9
Record name (8alpha, 9R)-10,11-Dihydro-6'-methoxycinchonan-9-amine trihydrochloride,
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